![molecular formula C8H5NO2 B066136 Furo[2,3-c]pyridine-7-carbaldehyde CAS No. 193750-93-5](/img/structure/B66136.png)
Furo[2,3-c]pyridine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a unique fused-ring structure that provides it with a diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of Furo[2,3-c]pyridine-7-carbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, Furo[2,3-c]pyridine-7-carbaldehyde has been reported to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Furo[2,3-c]pyridine-7-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and viruses. Furthermore, Furo[2,3-c]pyridine-7-carbaldehyde has been shown to reduce inflammation in animal models of disease. However, the effects of this compound on human physiology are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furo[2,3-c]pyridine-7-carbaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has a unique fused-ring structure that provides it with a diverse range of biological activities. However, one limitation is that it can be difficult to obtain sufficient quantities of this compound for large-scale experiments. Furthermore, the biological effects of Furo[2,3-c]pyridine-7-carbaldehyde can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of Furo[2,3-c]pyridine-7-carbaldehyde. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method for Furo[2,3-c]pyridine-7-carbaldehyde to improve its yield and purity. Furthermore, the potential use of this compound as a fluorescent probe and photosensitizer could be explored in more detail. Finally, more studies are needed to determine the safety and efficacy of Furo[2,3-c]pyridine-7-carbaldehyde for use in human medicine.
Métodos De Síntesis
The synthesis of Furo[2,3-c]pyridine-7-carbaldehyde can be achieved via a multistep process involving the reaction of 2-aminofuran with 3-bromopyridine-2-carbaldehyde. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by a cyclization step to form the fused-ring structure. The final step involves the oxidation of the aldehyde group to form Furo[2,3-c]pyridine-7-carbaldehyde.
Aplicaciones Científicas De Investigación
Furo[2,3-c]pyridine-7-carbaldehyde has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
furo[2,3-c]pyridine-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-8-6(1-3-9-7)2-4-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMUDDVHSRIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442647 |
Source


|
| Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193750-93-5 |
Source


|
| Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


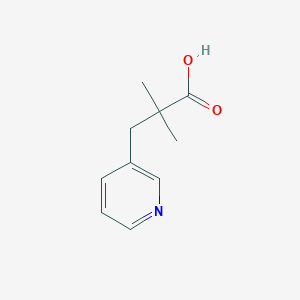
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)



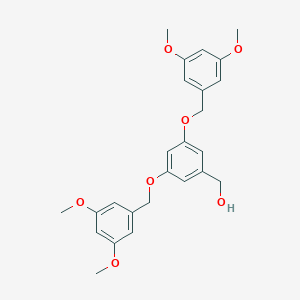
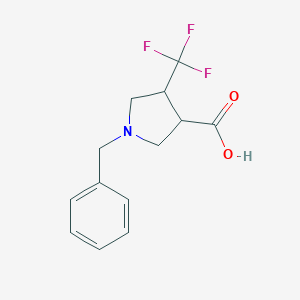
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
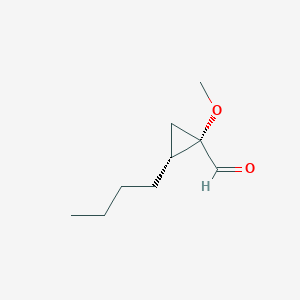
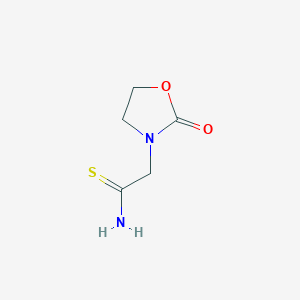
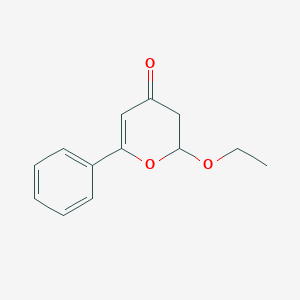
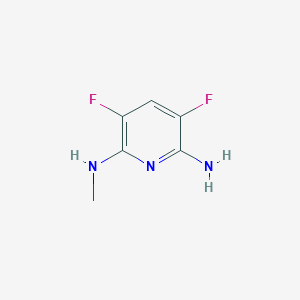
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)